molecular formula C18H32N8O4 B13386998 1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B13386998
M. Wt: 424.5 g/mol
InChI Key: SCCTZYGEMPQRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Arg-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, proline, is coupled to the growing peptide chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (arginine and proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of H-Gly-Pro-Arg-Pro-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Arg-Pro-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptide analogs with altered sequences .

Scientific Research Applications

H-Gly-Pro-Arg-Pro-NH2 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in inhibiting fibrin polymerization, making it useful in studies related to blood coagulation and thrombosis.

    Medicine: Potential therapeutic applications in preventing blood clot formation and treating thrombotic disorders.

    Industry: Utilized in the development of diagnostic assays and as a research tool in various biochemical studies.

Mechanism of Action

H-Gly-Pro-Arg-Pro-NH2 exerts its effects by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This mimicry allows the peptide to inhibit the early steps of fibrin polymerization, preventing the formation of fibrin clots. The peptide binds to fibrinogen and blocks its conversion to fibrin by thrombin, thereby inhibiting clot formation .

Comparison with Similar Compounds

Similar Compounds

    Gly-Pro-Arg-Pro-OH: Similar structure but lacks the amide group at the C-terminus.

    Pro-Arg-Gly-NH2: A tripeptide with a similar sequence but missing one proline residue.

Uniqueness

H-Gly-Pro-Arg-Pro-NH2 is unique due to its specific sequence and the presence of the amide group at the C-terminus. This structure allows it to effectively inhibit fibrin polymerization, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCTZYGEMPQRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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